Triflubazam

Description

Structure

3D Structure

Properties

IUPAC Name |

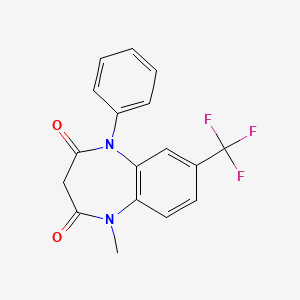

1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPCIKBNDKNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176899 | |

| Record name | Triflubazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22365-40-8 | |

| Record name | Triflubazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflubazam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflubazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUBAZAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80D8H0388T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triflubazam synthesis pathway and intermediates

An In-depth Technical Guide to the Synthesis of Triflubazam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound, a 1,5-benzodiazepine derivative. The information presented herein is intended for a technical audience and outlines the core synthetic pathway, key intermediates, and relevant experimental considerations.

Introduction

This compound, with the IUPAC name 1-methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, is a compound belonging to the benzodiazepine class of drugs. The synthesis of this compound involves the construction of a seven-membered diazepine ring fused to a benzene ring, with specific substitutions that are crucial for its pharmacological profile. This guide will focus on the chemical synthesis of this molecule, providing a plausible pathway based on established benzodiazepine synthesis methodologies and available chemical literature.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages: the formation of a key intermediate, an appropriately substituted N-phenyl-2-aminobenzylamine, followed by the cyclization to form the 1,5-benzodiazepine-2,4-dione core and subsequent methylation.

Key Intermediates

The successful synthesis of this compound hinges on the preparation of key intermediates. The primary building blocks are:

-

2-Amino-5-(trifluoromethyl)aniline: This commercially available or synthetically accessible compound provides the trifluoromethyl-substituted benzene ring and one of the nitrogen atoms for the diazepine ring.

-

A malonic acid derivative: A suitable derivative of malonic acid, such as a malonyl dichloride or a malonic ester, is required to provide the two carbonyl carbons and the intervening methylene group of the diazepine ring.

-

An N-phenyl precursor: A phenyl group is introduced at the 5-position of the benzodiazepine ring. This is typically achieved by using a starting material already containing a phenyl group or by introducing it during the synthesis.

-

A methylating agent: A reagent such as methyl iodide is used in the final step to introduce the methyl group at the N-1 position.

Plausible Synthetic Route

A likely synthetic pathway for this compound is outlined below. This pathway is based on the general principles of 1,5-benzodiazepine synthesis and the specific structural requirements of this compound.

Step 1: Formation of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline

The synthesis would likely begin with the reaction of a suitably activated 4-substituted-1-nitrobenzene with aniline. For this compound, this would involve a nucleophilic aromatic substitution reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and aniline to yield N-(2-nitro-4-(trifluoromethyl)phenyl)aniline.

Step 2: Reduction of the Nitro Group

The nitro group of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline is then reduced to an amino group to form the key intermediate, N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., with H2/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Step 3: Cyclization with a Malonic Acid Derivative

The resulting diamine is then reacted with a malonic acid derivative, such as diethyl malonate or malonyl chloride, to form the 1,5-benzodiazepine-2,4-dione ring. This reaction is a condensation reaction that results in the formation of the seven-membered diazepine ring. The reaction conditions for this step can vary, but it often involves heating the reactants in a suitable solvent, sometimes with a catalyst.

Step 4: N-Methylation

The final step in the synthesis of this compound is the methylation of the nitrogen at the 1-position of the benzodiazepine ring. This is typically achieved by reacting the product from the previous step with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the nitrogen and facilitate the nucleophilic attack on the methyl iodide.

Experimental Protocols (Illustrative)

While the precise, scaled-up industrial synthesis protocols are proprietary, the following represents illustrative experimental procedures for the key transformations based on general laboratory practices for the synthesis of related compounds.

Table 1: Illustrative Experimental Protocol for the Synthesis of this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of N-(2-nitro-4-(trifluoromethyl)phenyl)aniline | 1-chloro-2-nitro-4-(trifluoromethyl)benzene, aniline, a high-boiling point solvent (e.g., DMF or DMSO), heated to an elevated temperature (e.g., 100-150 °C) for several hours. |

| 2 | Reduction to N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | N-(2-nitro-4-(trifluoromethyl)phenyl)aniline, a reducing agent (e.g., SnCl2 in concentrated HCl or H2 gas with a Pd/C catalyst), in a suitable solvent (e.g., ethanol or ethyl acetate). The reaction is typically carried out at room temperature or with gentle heating. |

| 3 | Cyclization to 5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a malonic acid derivative (e.g., diethyl malonate), heated in a high-boiling point solvent (e.g., xylene or Dowtherm A) with a catalyst (e.g., p-toluenesulfonic acid) to drive off the ethanol byproduct. |

| 4 | N-Methylation to this compound | 5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, a methylating agent (e.g., methyl iodide), a base (e.g., NaH or K2CO3), in an aprotic solvent (e.g., DMF or THF) at room temperature. |

Visualization of the Synthesis Pathway

The following diagrams illustrate the plausible synthesis pathway and the logical relationships between the key steps.

Caption: Plausible synthetic pathway for this compound.

Caption: General experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic chemistry reactions. The key steps involve the formation of a substituted diamine intermediate, followed by cyclization to form the core 1,5-benzodiazepine-2,4-dione structure and a final N-methylation. While specific industrial protocols are not publicly available, the pathway and illustrative procedures presented in this guide provide a solid foundation for researchers and drug development professionals interested in the synthesis of this compound and related compounds. Careful optimization of each step is crucial for achieving high yields and purity of the final product.

An In-Depth Technical Guide to the Presumed Mechanism of Action of Triflubazam at the GABAa Receptor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data on the binding affinity and electrophysiological effects of Triflubazam at the GABAa receptor. The following guide is based on the established mechanism of action for 1,5-benzodiazepines and the general pharmacological profile of this compound. The experimental data presented in the tables are illustrative examples based on typical findings for compounds in this class and should not be considered as experimentally verified values for this compound.

Introduction

This compound (ORF 8063) is a 1,5-benzodiazepine derivative with demonstrated anxiolytic, anticonvulsant, and sedative properties in early pharmacological studies.[1] As a member of the benzodiazepine class, its primary mechanism of action is presumed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3][4] This guide provides a detailed technical overview of this presumed mechanism, including relevant signaling pathways, experimental protocols for characterization, and illustrative data.

The GABAa Receptor: Structure and Function

The GABAa receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) selective pore.[4] The most common isoform in the CNS consists of two α, two β, and one γ subunit. The binding of the endogenous neurotransmitter GABA to its sites at the interface of the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Presumed Mechanism of Action of this compound

This compound, as a benzodiazepine, is expected to bind to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABAa receptor. This binding is allosteric, meaning it occurs at a site distinct from the GABA binding site. The binding of this compound is not thought to directly open the chloride channel but rather to enhance the effect of GABA. This positive allosteric modulation is believed to increase the frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more potent inhibitory signal.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAa receptor potentiates the inhibitory effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data that would be expected from preclinical studies of a 1,5-benzodiazepine like this compound. These are not experimentally verified values for this compound.

Table 1: Radioligand Binding Affinity

This table illustrates the binding affinity of a hypothetical benzodiazepine for the GABAa receptor, typically determined through competitive binding assays using a radiolabeled ligand like [³H]flunitrazepam. The Ki value represents the inhibition constant.

| Compound | Radioligand | Receptor Subtype | Ki (nM) |

| This compound (Hypothetical) | [³H]flunitrazepam | α1β2γ2 | 15 |

| α2β2γ2 | 10 | ||

| α3β2γ2 | 25 | ||

| α5β2γ2 | 30 | ||

| Diazepam (Reference) | [³H]flunitrazepam | α1β2γ2 | 5 |

Table 2: Electrophysiological Potentiation of GABA-Induced Currents

This table illustrates the efficacy of a hypothetical benzodiazepine in potentiating GABA-induced currents, typically measured using patch-clamp electrophysiology. The EC50 value represents the concentration at which the compound produces half of its maximal effect.

| Compound | Receptor Subtype | GABA Concentration | EC50 (nM) | Max Potentiation (%) |

| This compound (Hypothetical) | α1β2γ2 | EC10 | 50 | 250 |

| α2β2γ2 | EC10 | 40 | 300 | |

| Diazepam (Reference) | α1β2γ2 | EC10 | 20 | 400 |

Experimental Protocols

The characterization of a novel GABAa receptor modulator like this compound would involve a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAa receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing specific recombinant GABAa receptor subtypes are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Objective: To measure the functional effect of this compound on GABA-induced chloride currents.

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons in primary culture or on cell lines (e.g., HEK293) transiently or stably expressing specific GABAa receptor subtypes.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

-

Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound.

-

Data Acquisition: The changes in the amplitude of the GABA-induced current in the presence of this compound are recorded.

-

Data Analysis: The concentration-response curve for the potentiation of the GABA current by this compound is plotted to determine the EC50 and the maximum potentiation.

In Vivo Animal Models

Objective: To assess the anxiolytic and anticonvulsant effects of this compound in living organisms.

Methodology:

-

Anxiolytic Activity: Models such as the elevated plus-maze, light-dark box, and open field test are used. Anxiolytic compounds typically increase the time spent in the open arms of the maze or the light compartment of the box, and increase exploratory behavior in the center of the open field.

-

Anticonvulsant Activity: Models such as the pentylenetetrazol (PTZ)-induced seizure test and the maximal electroshock (MES) test are employed. Anticonvulsant drugs increase the latency to or prevent the occurrence of seizures induced by PTZ, or reduce the duration of tonic hindlimb extension in the MES test.

Conclusion

References

- 1. Pharmacologic studies with this compound (ORF 8063): a new psychotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

Triflubazam: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative pharmacokinetic and pharmacodynamic data for Triflubazam are limited in publicly available literature. Much of the existing research dates from the 1970s and lacks the detailed characterization common in modern drug development. This guide synthesizes the available information on this compound and leverages data from its close structural and pharmacological analogue, Clobazam, a well-characterized 1,5-benzodiazepine, to provide a comprehensive overview. All data derived from Clobazam are explicitly identified.

Introduction

This compound (also known as ORF 8063) is a 1,5-benzodiazepine derivative with reported sedative and anxiolytic properties.[1] Structurally related to Clobazam, it is characterized by a long half-life and duration of action.[1] Like other benzodiazepines, its mechanism of action is understood to involve the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. This document provides an in-depth technical guide to the known pharmacokinetic and pharmacodynamic properties of this compound, with comparative data from Clobazam to supplement the limited specific information.

Pharmacokinetics

Absorption

The absorption characteristics of this compound have not been quantitatively described. For comparison, Clobazam is rapidly and extensively absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 0.5 to 4 hours. The bioavailability of Clobazam tablets is approximately 100%.

Distribution

Specific data on the volume of distribution and protein binding of this compound are unavailable. As a lipophilic compound, it is expected to be widely distributed throughout the body. Clobazam exhibits a large apparent volume of distribution at steady state, approximately 100 L. The plasma protein binding of Clobazam is about 80-90%.

Metabolism

The metabolic pathways of this compound have not been fully elucidated. Benzodiazepines are typically metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Clobazam is extensively metabolized via N-demethylation and hydroxylation, with CYP3A4 and CYP2C19 being the major enzymes involved. It is plausible that this compound undergoes similar hepatic metabolism.

Elimination

This compound is described as having a long half-life.[1] The precise elimination half-life has not been reported. For Clobazam, the elimination half-life ranges from 36 to 42 hours, and its active metabolite, N-desmethylclobazam, has an even longer half-life of 59 to 74 hours.[2]

Table 1: Comparative Pharmacokinetic Parameters of Clobazam (as a proxy for this compound)

| Parameter | Value (for Clobazam) | Reference |

| Bioavailability | ~100% (oral) | Not explicitly cited |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours | [2] |

| Volume of Distribution (Vd) | ~100 L | Not explicitly cited |

| Plasma Protein Binding | 80-90% | Not explicitly cited |

| Elimination Half-life | 36 - 42 hours | |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | |

| Major Active Metabolite | N-desmethylclobazam | |

| Elimination Half-life of Active Metabolite | 59 - 74 hours |

Pharmacodynamics

This compound's pharmacodynamic effects are characteristic of the benzodiazepine class, primarily exerting anxiolytic and sedative effects.

Mechanism of Action

The primary mechanism of action for benzodiazepines is the potentiation of GABAergic neurotransmission. They bind to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel, distinct from the GABA binding site. This allosteric modulation increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.

References

An In-depth Technical Guide to the Preclinical Evaluation of Triflubazam in Animal Models

Introduction

Triflubazam, a compound belonging to the 1,5-benzodiazepine class of drugs, has been investigated for its potential as a psychotherapeutic agent. Like other benzodiazepines, its mechanism of action is primarily centered on the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, with a focus on its pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. Due to the limited availability of recent and detailed quantitative data in publicly accessible literature, this guide is primarily based on a foundational pharmacological study by Heilman et al. (1974) and general principles of preclinical pharmacology for this drug class.[1]

Mechanism of Action: GABAergic Modulation

This compound, as a benzodiazepine, is understood to exert its effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its own binding site. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This inhibitory action is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

Caption: Mechanism of Action of this compound at the GABA-A Receptor.

Pharmacological Profile in Animal Models

Preclinical studies have evaluated this compound in a variety of animal models to characterize its pharmacological profile. The primary effects observed are consistent with those of other benzodiazepines and include anticonvulsant, anxiolytic, sedative, and muscle relaxant activities.[1]

Anticonvulsant Activity

This compound has demonstrated efficacy in models of seizures.[1] These studies are crucial for determining the potential of a compound as an antiepileptic agent.

Table 1: Summary of Anticonvulsant Studies with this compound

| Animal Model | Seizure Induction Method | Observed Effect of this compound |

| Mice | Pentylenetetrazole (PTZ) | Antagonism of PTZ-induced seizures[1] |

| Mice | Electroshock | Protection against electroshock-induced seizures[1] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a standard method for assessing the anticonvulsant properties of a test compound like this compound.

-

Animals: Male Swiss-Webster mice, weighing 20-25g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.

-

Seizure Induction: 30-60 minutes after drug administration, a convulsant dose of Pentylenetetrazole (PTZ), typically 85 mg/kg, is administered subcutaneously (s.c.).

-

Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the onset and severity of seizures. Seizure activity is scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: The percentage of animals protected from tonic-clonic seizures in each treatment group is calculated. The dose of this compound that protects 50% of the animals (ED50) can be determined using probit analysis.

Caption: Experimental Workflow for the PTZ-Induced Seizure Model.

Anxiolytic and Sedative Effects

This compound has shown effects on animal behavior indicative of anxiolytic and sedative properties. These are typically assessed using models that measure exploration, motor activity, and fear-based behaviors.

Table 2: Summary of Behavioral Studies with this compound

| Animal Model | Behavioral Test | Observed Effect of this compound |

| Mice, Rats | Locomotor Activity | Reduction in spontaneous motor activity |

| Cats, Dogs | General Behavior | Sedation and calming effects |

| Various | Anti-Anxiety Models | Evidence of anti-anxiety effects |

Experimental Protocol: Open Field Test for Locomotor Activity

This protocol is a common method to assess the sedative effects of a compound by measuring spontaneous locomotor activity.

-

Animals: Male Sprague-Dawley rats, weighing 200-250g, are used.

-

Apparatus: The open field apparatus is a square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is illuminated and placed in a quiet room.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Procedure: 30-60 minutes after drug administration, each rat is placed in the center of the open field. The animal's behavior is recorded for a set period, typically 5-10 minutes.

-

Parameters Measured:

-

Horizontal Activity: The number of grid lines crossed.

-

Vertical Activity (Rearing): The number of times the animal rears on its hind legs.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

-

-

Data Analysis: The mean values for each parameter are calculated for each treatment group and compared to the control group using statistical tests such as ANOVA. A significant reduction in horizontal and vertical activity suggests a sedative effect.

Other Pharmacological Effects

The initial pharmacological screening of this compound also revealed other effects, including antiemetic and appetite suppressant properties. The lethal dose 50 (LD50) was also determined to assess acute toxicity.

Table 3: Summary of Other Pharmacological Effects of this compound

| Effect | Animal Model | Observation |

| Antiemetic | Not Specified | Evidence of antiemetic activity |

| Appetite Suppression | Not Specified | Reduction in food intake |

| Acute Toxicity (LD50) | Mice, Rats | Determined to establish the acute lethal dose |

The preclinical data available for this compound, primarily from early pharmacological studies, indicate that it possesses a profile typical of a benzodiazepine, with notable anticonvulsant, anxiolytic, and sedative effects in various animal models. While these foundational studies establish its mechanism of action and primary pharmacological activities, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties would require further, more detailed modern preclinical investigation. The experimental protocols and data presented in this guide provide a framework for the types of studies conducted to characterize such a compound and serve as a reference for researchers in the field of drug development.

References

The Discovery and Development of Triflubazam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflubazam, a 1,5-benzodiazepine derivative, emerged as a potential anxiolytic and sedative agent. This document provides a comprehensive technical guide on the discovery and development of this compound, with a focus on its synthesis, mechanism of action, and preclinical evaluation. Due to the discontinuation of its development, publicly available data is limited; however, this guide consolidates the known information to serve as a valuable resource for researchers in the field of benzodiazepine pharmacology and drug development.

Introduction

This compound (formerly known as ORF 8063) is a compound belonging to the 1,5-benzodiazepine class, structurally related to clobazam.[1] It was initially developed by C.H. Boehringer Sohn AG & Co. KG.[1][2] Early research in the 1970s indicated its potential as a sedative and anxiolytic agent.[1][3] Despite initial investigations, the clinical development of this compound was discontinued. This guide aims to provide a detailed technical summary of the available scientific and patent literature concerning this compound.

Chemical Synthesis

The synthesis of this compound, a 5-aryl-1H-1,5-benzodiazepine-2,4-dione, is described in the patent literature. The general synthetic route involves the condensation of a substituted o-phenylenediamine with a malonic acid derivative, followed by N-alkylation and arylation. While a specific synthesis for this compound is not explicitly detailed in readily available literature, a plausible synthetic scheme can be derived from related patents for 5-Aryl-1H-1,5-benzodiazepine-2,4-diones.

Logical Workflow for the Synthesis of this compound:

Caption: Plausible synthetic route for this compound.

Mechanism of Action: GABA-A Receptor Modulation

As a benzodiazepine, this compound is presumed to exert its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.

Signaling Pathway of Benzodiazepine Action at the GABA-A Receptor:

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Preclinical Pharmacology

A key study, "Pharmacologic studies with this compound (ORF 8063): a new psychotherapeutic agent," though not widely available in full text, provides insight into the preclinical evaluation of this compound through its associated MeSH terms. These terms suggest a broad pharmacological screening was conducted.

Summary of Preclinical Investigations:

| Pharmacological Activity | Animal Models | Key Findings (Inferred from MeSH Terms) |

| Anxiolytic | Rodents (inferred) | Evaluation of anti-anxiety effects. |

| Sedative/Hypnotic | Rodents (inferred) | Assessment of sedative and sleep-inducing properties. |

| Anticonvulsant | Rodents (inferred) | Efficacy against chemically-induced seizures (e.g., pentylenetetrazole) and electroshock. |

| Toxicity | Rodents (inferred) | Determination of Lethal Dose 50 (LD50). |

| Behavioral Pharmacology | Mice, Rats, Cats, Dogs | Studies on animal behavior, motor skills, and aggression. |

Note: Specific quantitative data such as ED50, LD50, and receptor binding affinities (Ki) for this compound are not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of benzodiazepines. These protocols are representative of the types of studies likely conducted for this compound.

In Vitro: Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate synaptic membranes containing GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Elevated Plus-Maze Test for Anxiolytic Activity

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

-

Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

In Vivo: Light-Dark Box Test for Anxiolytic Activity

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Methodology:

-

Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

-

Procedure: A mouse is placed in the center of the light compartment and allowed to move freely between the two compartments for a specified time (e.g., 10 minutes).

-

Data Collection: The time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment are recorded.

-

Analysis: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.

In Vivo: Assessment of Sedative Effects

Sedative properties can be evaluated by measuring changes in locomotor activity.

Methodology:

-

Apparatus: An open field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure: Animals are administered the test compound or vehicle and placed in the open field arena.

-

Data Collection: Locomotor activity, including distance traveled and time spent mobile, is recorded over a specific duration.

-

Analysis: A significant decrease in locomotor activity compared to the control group indicates a sedative effect.

Clinical Studies

Early clinical investigations of this compound (ORF 8063) were conducted in the 1970s. These studies explored its efficacy in patients with anxiety syndrome, with some research also utilizing quantitative electroencephalography (EEG) to assess its central nervous system effects.

Conclusion

This compound represents a classic example of a 1,5-benzodiazepine that showed early promise as an anxiolytic and sedative agent. While its development was ultimately halted, the available information on its pharmacology and the experimental approaches used for its evaluation remain relevant to the field of neuropharmacology. This technical guide provides a consolidated overview of the discovery and development of this compound, offering a valuable historical and scientific perspective for researchers and drug development professionals. The lack of publicly available quantitative preclinical data underscores the challenges in retrospectively analyzing the development of older, discontinued pharmaceutical compounds.

References

An In-Depth Technical Guide to the In Vitro Characterization of Triflubazam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflubazam is a 1,5-benzodiazepine derivative, structurally related to clobazam, with known sedative and anxiolytic properties[1]. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[2][3]. This document provides a comprehensive technical guide for the in vitro characterization of this compound, outlining key experimental protocols and data presentation formats essential for preclinical drug development.

Pharmacological Characterization

The pharmacological profile of this compound can be elucidated through a combination of receptor binding and functional assays to determine its affinity and potency at various GABAA receptor subtypes.

Receptor Binding Assays

Receptor binding assays are crucial for determining the binding affinity (Ki) of this compound to different GABAA receptor subtypes. This is typically achieved through competitive radioligand binding studies.

Illustrative Binding Affinity of this compound at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Illustrative Ki (nM) |

| α1β2γ2 | 15.2 |

| α2β2γ2 | 8.5 |

| α3β2γ2 | 12.8 |

| α5β2γ2 | 25.1 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Utilize cell lines (e.g., HEK293) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellets multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]-Flunitrazepam), and varying concentrations of this compound.

-

To determine non-specific binding, a high concentration of a non-labeled benzodiazepine (e.g., Diazepam) is added to a set of wells.

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are necessary to determine the potency (EC50) and efficacy of this compound as a positive allosteric modulator of GABAA receptors. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on transfected mammalian cells, are commonly employed.

Illustrative Functional Potency of this compound at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Illustrative EC50 (nM) |

| α1β2γ2 | 55.6 |

| α2β2γ2 | 28.9 |

| α3β2γ2 | 45.3 |

| α5β2γ2 | 89.7 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation:

-

Harvest oocytes from Xenopus laevis and microinject them with cRNAs encoding the desired human GABAA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using two microelectrodes.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current potentiation by this compound.

-

Plot the percentage potentiation as a function of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response equation.

-

In Vitro Metabolic Stability

Assessing the metabolic stability of this compound is critical for predicting its in vivo half-life and clearance. This is commonly evaluated by incubating the compound with human liver microsomes.

Illustrative Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Illustrative Value |

| Half-life (t1/2, min) | 45 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Experimental Protocol: Human Liver Microsome Stability Assay

-

Incubation Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

In a 96-well plate, add the reaction buffer, pooled human liver microsomes, and this compound at a final concentration (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the terminated samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

-

Conclusion

The in vitro characterization of this compound through receptor binding, functional, and metabolic stability assays is fundamental for a comprehensive understanding of its pharmacological and pharmacokinetic properties. The protocols and data presentation formats outlined in this guide provide a robust framework for these essential preclinical studies. It is important to note that the quantitative data presented herein is illustrative; empirical studies are necessary to determine the precise in vitro characteristics of this compound to inform its potential for further drug development.

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Studies of Triflubazam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflubazam is a 1,5-benzodiazepine derivative, structurally related to clobazam, and is recognized for its sedative and anxiolytic properties.[1] As a member of the benzodiazepine class, its primary mechanism of action is anticipated to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.

These application notes provide a comprehensive overview of the electrophysiological approaches to characterize the effects of this compound on neuronal function. Due to the limited availability of specific electrophysiological data for this compound in publicly accessible literature, the following protocols and expected outcomes are based on the well-established effects of other benzodiazepines that act on GABA-A receptors. These methodologies will enable researchers to investigate the detailed mechanism of action of this compound and similar compounds.

Expected Electrophysiological Effects of this compound

Based on its classification as a 1,5-benzodiazepine, this compound is expected to exhibit the following effects on neuronal electrophysiology:

-

Enhancement of GABA-A Receptor-Mediated Currents: this compound is predicted to bind to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA. This results in an increase in the frequency of chloride channel opening, leading to a larger and/or prolonged inhibitory postsynaptic current (IPSC).

-

Decrease in Neuronal Excitability: By potentiating GABAergic inhibition, this compound is expected to cause hyperpolarization of the neuronal membrane, moving it further from the threshold for action potential firing. This will manifest as a decrease in the firing rate of neurons in response to excitatory stimuli.

-

Modulation of Synaptic Transmission: this compound will likely enhance inhibitory synaptic transmission by increasing the amplitude and duration of IPSCs. This shifts the balance of excitation and inhibition in neuronal circuits towards inhibition.

Data Presentation

The following tables are templates for summarizing quantitative data from electrophysiological experiments investigating the effects of this compound.

Table 1: Effects of this compound on GABA-A Receptor-Mediated Currents

| Concentration of this compound | Peak Amplitude (pA) | Decay Time Constant (τ) (ms) | Charge Transfer (pC) |

| Control (Vehicle) | |||

| 10 nM | |||

| 100 nM | |||

| 1 µM | |||

| 10 µM |

Table 2: Effects of this compound on Neuronal Excitability

| Concentration of this compound | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Action Potential Threshold (mV) | Firing Frequency (Hz) at 2x Rheobase |

| Control (Vehicle) | ||||

| 100 nM | ||||

| 1 µM | ||||

| 10 µM |

Table 3: Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)

| Concentration of this compound | sIPSC Amplitude (pA) | sIPSC Frequency (Hz) | eIPSC Amplitude (pA) | eIPSC Decay Time Constant (τ) (ms) |

| Control (Vehicle) | ||||

| 100 nM | ||||

| 1 µM | ||||

| 10 µM |

(sIPSC: spontaneous Inhibitory Postsynaptic Current; eIPSC: evoked Inhibitory Postsynaptic Current)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings of GABA-Evoked Currents in Cultured Neurons

This protocol details the methodology for measuring the direct effect of this compound on GABA-A receptor currents.

1. Cell Culture:

- Primary hippocampal or cortical neurons are cultured on glass coverslips.

- Experiments are typically performed on mature neurons (12-18 days in vitro).

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

- Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH. (Using CsCl in the internal solution isolates chloride currents).

3. Recording Procedure:

- Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

- Neurons are continuously perfused with the external solution.

- Whole-cell patch-clamp recordings are established from pyramidal-like neurons using borosilicate glass pipettes (3-5 MΩ resistance).

- Cells are voltage-clamped at a holding potential of -60 mV.

- GABA (e.g., 10 µM) is applied locally to the recorded neuron using a fast-application system to evoke a current.

- After establishing a stable baseline response to GABA, this compound is co-applied with GABA at various concentrations.

4. Data Analysis:

- The peak amplitude, decay kinetics, and total charge transfer of the GABA-evoked currents are measured before and after the application of this compound.

- Dose-response curves are generated to determine the EC₅₀ of this compound's modulatory effect.

Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability in Brain Slices

This protocol is designed to investigate the impact of this compound on the firing properties of neurons.

1. Brain Slice Preparation:

- Acute coronal or sagittal brain slices (300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) are prepared from rodents.

- Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

2. Solutions:

- aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose, saturated with 95% O₂ / 5% CO₂.

- Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

3. Recording Procedure:

- A single brain slice is transferred to the recording chamber and continuously perfused with oxygenated aCSF.

- Whole-cell current-clamp recordings are made from neurons in the desired brain region.

- The resting membrane potential is measured.

- A series of hyperpolarizing and depolarizing current steps are injected to determine the input resistance and to elicit action potentials.

- The rheobase (minimum current to elicit an action potential) and the firing frequency at different current injections are determined.

- This compound is bath-applied at various concentrations, and the above measurements are repeated.

4. Data Analysis:

- Changes in resting membrane potential, input resistance, action potential threshold, and firing frequency are quantified and compared between control and this compound conditions.

Visualizations

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Experimental workflow for electrophysiological analysis.

Logical Relationship of this compound's Effects

Caption: Logical cascade of this compound's neurophysiological effects.

References

Application Notes and Protocols for Triflubazam in Neuroscience Research

Disclaimer: Triflubazam is a benzodiazepine derivative for which extensive public-domain research is limited; its development status has been reported as discontinued.[1] The following application notes and protocols are based on the established understanding of benzodiazepines in neuroscience research. These are intended as a guide and will require optimization for specific experimental conditions.

Introduction

This compound is a compound belonging to the benzodiazepine class of drugs.[2] Benzodiazepines are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[3] These effects are primarily mediated through the potentiation of GABAergic neurotransmission in the central nervous system (CNS). This document provides an overview of the potential applications of this compound in neuroscience research, along with detailed protocols for its characterization.

Mechanism of Action

Benzodiazepines, including this compound, are positive allosteric modulators of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA.[4] The diverse pharmacological effects of benzodiazepines are attributed to their interaction with different subtypes of the GABA-A receptor, which are composed of various subunit combinations (e.g., α1, α2, α3, α5).[5]

Signaling Pathway Diagram

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacologic studies with this compound (ORF 8063): a new psychotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triflubazam Administration in Rodent Models

Disclaimer: Publicly available data on the specific administration, pharmacokinetics, and detailed effects of Triflubazam in rodent models is limited. The following protocols are based on established methodologies for assessing the pharmacological effects of benzodiazepines, the class to which this compound belongs. Researchers should consider these as a starting point and may need to optimize dosages and procedures for their specific experimental context.

Introduction

This compound is a 1,5-benzodiazepine derivative with known sedative and anxiolytic properties.[1] Like other benzodiazepines, its mechanism of action is presumed to involve the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This document provides detailed application notes and standardized protocols for evaluating the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this compound in rodent models.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2][3] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA throughout the central nervous system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Triflubazam Using the Elevated Plus Maze

Introduction

Triflubazam is a compound belonging to the 1,5-benzodiazepine class, which is related to clobazam.[1] Like other benzodiazepines, it is recognized for its sedative and anxiolytic (anti-anxiety) properties.[1] The primary mechanism of action for benzodiazepines involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This action potentiates the inhibitory signaling in the central nervous system, leading to a reduction in neuronal excitability.[2]

The elevated plus maze (EPM) is a widely utilized behavioral assay to investigate anxiety-like behavior in rodents. The test leverages the natural aversion of rodents to open and elevated spaces. The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the ground. A reduction in anxiety-like behavior, often induced by anxiolytic compounds like benzodiazepines, is inferred from an increase in the time spent and the number of entries into the open arms.

These application notes provide a detailed protocol for assessing the anxiolytic effects of this compound using the elevated plus maze in a research setting.

Data Presentation: Representative Anxiolytic Effects of a Benzodiazepine in the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of Total Time) | Number of Open Arm Entries | Total Arm Entries (Locomotor Activity) |

| Vehicle (Control) | - | 15 ± 3 | 8 ± 2 | 35 ± 5 |

| Diazepam | 1.0 | 30 ± 4 | 15 ± 3 | 38 ± 6 |

| Diazepam | 2.5 | 45 ± 5 | 22 ± 4 | 36 ± 5 |

*Data are presented as mean ± SEM (Standard Error of Mean). **p < 0.05, *p < 0.01 compared to Vehicle (Control) group. Data is hypothetical and for illustrative purposes based on typical results.

Experimental Protocols

1. Apparatus

-

The elevated plus maze should be constructed from a non-porous material (e.g., painted wood, PVC, or Plexiglas) for easy cleaning.

-

The maze consists of four arms (e.g., for mice: 30 cm long x 5 cm wide) arranged in a plus shape.

-

Two opposite arms are enclosed by high walls (e.g., for mice: 15 cm high), while the other two arms are open.

-

The entire maze is elevated to a height of 50 cm above the floor.

-

The lighting in the testing room should be kept consistent and at a low level to minimize stress.

2. Animals

-

Adult male mice (e.g., C57BL/6 strain, 8-12 weeks old) are commonly used.

-

Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Allow at least one week of acclimatization to the housing facility before the start of the experiment.

-

Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce handling-induced stress.

3. Drug Preparation and Administration

-

This compound: The chemical structure of this compound is C17H13F3N2O2.

-

Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., saline with a small percentage of Tween 80 or DMSO).

-

Dose Selection: A dose-response study is recommended to determine the optimal anxiolytic dose without inducing significant sedation. Based on related compounds, a starting range could be 0.5 - 5.0 mg/kg.

-

Administration: Administer this compound or the vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal on the maze.

4. Experimental Procedure

-

Habituate the animal to the testing room for at least 30 minutes before the test.

-

Administer the assigned treatment (Vehicle or this compound) to the animal.

-

After the 30-minute pre-treatment period, gently place the mouse on the central platform of the elevated plus maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze for later analysis.

-

After the 5-minute session, carefully remove the mouse from the maze and return it to its home cage.

-

Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.

5. Data Analysis

-

The video recordings should be analyzed using a video-tracking software or manually by a trained observer blinded to the treatment groups.

-

The following behavioral parameters should be quantified:

-

Time spent in the open arms: The primary measure of anxiety-like behavior. Anxiolytics are expected to increase this value.

-

Number of entries into the open arms: Another key indicator of reduced anxiety.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (open + closed): This serves as a measure of general locomotor activity. A significant change in this parameter may indicate sedative or hyperactive effects of the compound.

-

-

Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA followed by post-hoc tests to compare the this compound-treated groups with the vehicle control group.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound in the elevated plus maze.

References

Application Notes and Protocols: Evaluating the Anxiolytic Effects of Triflubazam using the Light-Dark Box Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light-dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents.[1][2] This test leverages the innate aversion of rodents to brightly illuminated, open spaces and their natural preference for dark, enclosed areas.[3] The apparatus consists of a chamber divided into a large, illuminated compartment and a small, dark compartment, connected by an opening. When administered anxiolytic compounds, rodents tend to spend more time in the light compartment and make more transitions between the two compartments, reflecting a reduction in anxiety.[4]

Experimental Protocol

This protocol outlines the necessary steps to conduct the light-dark box test for assessing the anxiolytic effects of Triflubazam.

1. Apparatus

-

Light-Dark Box: A rectangular box, typically made of opaque plastic, is divided into two compartments.

-

Light Compartment: Comprises two-thirds of the box. It is open-topped and brightly illuminated (e.g., 300-400 lux). The walls are typically white to reflect light.

-

Dark Compartment: Comprises one-third of the box. It is enclosed and dark (e.g., <10 lux). The walls and lid are black.

-

Opening: A small opening (e.g., 5 x 5 cm for mice) at the floor level in the center of the dividing wall allows the animal to move freely between the two compartments.

-

-

Video Recording and Analysis System: A camera is mounted above the apparatus to record the animal's behavior. Automated tracking software (e.g., Any-Maze, EthoVision XT) is recommended for objective data collection and analysis.

2. Animals

-

Species: Male mice (e.g., Swiss Webster, C57BL/6) are commonly used. The strain, age, and weight of the animals should be consistent throughout the experiment.

-

Housing: Animals should be housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Upon arrival in the testing room, animals should be allowed to acclimate for at least 60 minutes before the start of the experiment. The testing room should be quiet and have controlled lighting and temperature.

3. Drug Administration

-

Test Compound: this compound.

-

Vehicle: A suitable vehicle control (e.g., saline, 0.5% carboxymethylcellulose) should be used.

-

Positive Control: A well-characterized anxiolytic drug, such as Diazepam, should be included as a positive control.

-

Administration: The test compound, vehicle, and positive control are typically administered intraperitoneally (i.p.) 30 minutes before the test. The volume of injection should be consistent across all groups (e.g., 10 ml/kg).

4. Experimental Procedure

-

Preparation: Clean the light-dark box with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.

-

Animal Placement: Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Recording: Immediately start the video recording and tracking software.

-

Test Duration: Allow the animal to explore the apparatus freely for a period of 5 to 10 minutes.[4]

-

Data Collection: The following behavioral parameters should be recorded:

-

Time spent in the light compartment (seconds): The primary measure of anxiety. An increase in this parameter indicates an anxiolytic effect.

-

Number of transitions between compartments: A measure of exploratory activity. An increase can also suggest reduced anxiety.

-

Latency to enter the dark compartment (seconds): The time it takes for the animal to first move from the light to the dark compartment.

-

Total distance traveled (cm): To assess general locomotor activity and rule out sedative or hyperactive effects of the compound.

-

5. Data Analysis

-

Data should be expressed as mean ± standard error of the mean (SEM).

-

Statistical analysis should be performed using appropriate methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.

-

A p-value of less than 0.05 is typically considered statistically significant.

Data Presentation

The following table presents representative quantitative data on the anxiolytic effects of Diazepam, a well-known benzodiazepine, in the light-dark box test in mice. This data serves as an example of the expected dose-dependent effects of an anxiolytic compound like this compound.

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (seconds) | Number of Transitions |

| Vehicle | - | 120 ± 15 | 15 ± 2 |

| Diazepam | 0.5 | 150 ± 18 | 20 ± 3 |

| Diazepam | 1.0 | 180 ± 20 | 25 ± 4 |

| Diazepam | 2.0 | 210 ± 25 | 30 ± 5 |

Values are represented as Mean ± SEM. n=8-10 animals per group. *p < 0.05, **p < 0.01 compared to the Vehicle group.

Mandatory Visualizations

Caption: Experimental workflow for the light-dark box test.

References

- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. anxiety-and-activity-related-effects-of-diazepam-and-chlordiazepoxide-in-the-rat-light-dark-and-dark-light-tests - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols: Determination of Triflubazam Binding to GABA A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABA A ) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] This receptor is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, which are commonly prescribed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA A receptor, distinct from the GABA binding site, and potentiating the effect of GABA.[1]

Triflubazam is a benzodiazepine derivative. Understanding its binding affinity to the GABA A receptor is a critical step in characterizing its pharmacological profile and therapeutic potential. This document provides a detailed protocol for determining the binding affinity of this compound to the benzodiazepine binding site of the GABA A receptor using a radioligand displacement assay. This method is a standard and reliable technique for quantifying the interaction of a test compound with a specific receptor.[3]

The assay measures the ability of this compound to compete with a radiolabeled ligand, such as [ 3 H]flunitrazepam, for binding to the benzodiazepine site on the GABA A receptor.[3] By determining the concentration of this compound required to displace 50% of the radiolabeled ligand (the IC 50 value), the binding affinity (K i ) can be calculated.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the GABA A receptor signaling pathway and the workflow of the competitive binding assay.

Figure 1: GABA A Receptor Signaling Pathway.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Quantitative Data

| Compound | Radioligand | Tissue/Cell Line | K i (nM) | IC 50 (nM) | Reference |

| This compound | [ 3 H]flunitrazepam | e.g., Rat cerebral cortex | To be determined | To be determined | Experimental Data |

| Diazepam | [ 3 H]flunitrazepam | Rat cerebral cortex | 4.1 | 8.2 | |

| Clonazepam | [ 3 H]flunitrazepam | Rat cerebral cortex | 0.25 | 0.5 | |

| Flunitrazepam | [ 3 H]flunitrazepam | Rat cerebral cortex | 1.2 | 2.4 |

Experimental Protocols

Materials and Reagents

-

Biological Material: Rat cerebral cortex (or other appropriate brain region or cell line expressing GABA A receptors).

-

Radioligand: [ 3 H]flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Diazepam (or another high-affinity, unlabeled benzodiazepine).

-

Buffers and Solutions:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

-

Incubation tubes (e.g., polypropylene).

-

Rapid filtration apparatus (e.g., Brandel or Millipore).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Liquid scintillation counter.

-

Scintillation vials and cocktail.

-

Membrane Preparation

-

Euthanize rats according to approved animal care protocols and rapidly dissect the cerebral cortices.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension steps two more times to wash the membranes.

-

After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

-

Aliquots of the membrane preparation can be stored at -80°C until use.

Radioligand Binding Assay Protocol

-

Assay Setup: Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 -11 M to 10 -5 M.

-

In a set of incubation tubes, add the following components in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [ 3 H]flunitrazepam (to a final concentration of ~1 nM), and 400 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled diazepam (e.g., 10 µM final concentration), 50 µL of [ 3 H]flunitrazepam, and 400 µL of the membrane preparation.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of [ 3 H]flunitrazepam, and 400 µL of the membrane preparation.

-

-

Incubation: Vortex the tubes gently and incubate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer. Wash the filters rapidly with three aliquots of 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity bound to the filters using a liquid scintillation counter.

Data Analysis

-

Calculate the mean counts per minute (CPM) for each set of triplicates.

-

Determine the Specific Binding by subtracting the mean CPM of the non-specific binding from the mean CPM of the total binding.

-

For the competition assay, calculate the percentage of specific binding at each concentration of this compound using the following formula:

% Specific Binding = [(CPM sample - CPM non-specific ) / (CPM total - CPM non-specific )] x 100

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC 50 value.

-

Calculate the K i value from the IC 50 value using the Cheng-Prusoff equation:

K i = IC 50 / (1 + [L]/K d )

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

K d is the dissociation constant of the radioligand for the receptor. The K d for [ 3 H]flunitrazepam should be determined in a separate saturation binding experiment.

-

Figure 3: Competitive Binding of this compound.

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Triflubazam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Triflubazam in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocols outlined herein are intended to guide researchers in developing and implementing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Introduction

This compound is a 1,5-benzodiazepine derivative with sedative and anxiolytic properties. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its pharmacological profile and for clinical and forensic applications. HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This application note details the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Information

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C₁₇H₁₃F₃N₂O₂ | 334.298 |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from complex biological matrices like plasma or urine.

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol (HPLC grade)

-